REACTION_CXSMILES
|
FC(F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C1C2C(=CC3C(C=2[S+](CCCC)C)=CC=CC=3)C=CC=1.F[C:30](F)(F)S([O-])(=O)=O.[OH-].[Na+].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl.O>[CH:53]1[C:54]2[C:41](=[O:40])[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:48][C:49]=2[CH:50]=[CH:51][CH:52]=1.[CH3:30][O:6][S:3]([O:40][CH3:41])(=[O:5])=[O:4].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.C1=CC=CC2=CC3=CC=CC=C3C(=C12)[S+](C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Name
|
CF3 (CF2)nSO3-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
GC analysis of the reaction
|
Type
|
ADDITION
|
Details
|
immediately after the addition
|
Type
|
WASH
|
Details
|
the organic layer washed with 5% aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated sodium bicarbonate, dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a faintly yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was then recrystallized from heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 129 mmol | |
AMOUNT: MASS | 25 g |
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 24.4 mL | |
AMOUNT: MASS | 32.5 g |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C1C2C(=CC3C(C=2[S+](CCCC)C)=CC=CC=3)C=CC=1.F[C:30](F)(F)S([O-])(=O)=O.[OH-].[Na+].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl.O>[CH:53]1[C:54]2[C:41](=[O:40])[C:42]3[C:47](=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:48][C:49]=2[CH:50]=[CH:51][CH:52]=1.[CH3:30][O:6][S:3]([O:40][CH3:41])(=[O:5])=[O:4].[CH3:39][O:40][C:41]1[C:42]2[C:47]([CH:48]=[C:49]3[C:54]=1[CH:53]=[CH:52][CH:51]=[CH:50]3)=[CH:46][CH:45]=[CH:44][CH:43]=2 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.C1=CC=CC2=CC3=CC=CC=C3C(=C12)[S+](C)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Name
|
CF3 (CF2)nSO3-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
GC analysis of the reaction
|
Type
|
ADDITION
|
Details
|
immediately after the addition
|
Type
|
WASH
|
Details
|
the organic layer washed with 5% aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated sodium bicarbonate, dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a faintly yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was then recrystallized from heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 129 mmol | |
AMOUNT: MASS | 25 g |
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: VOLUME | 24.4 mL | |
AMOUNT: MASS | 32.5 g |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |